1-(2,4-dimethoxyphenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(2,4-dimethoxyphenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde and 1,3,4,9-tetrahydro-2H-beta-carboline. The key steps may involve:
- Condensation reactions
- Cyclization processes
- Functional group modifications
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts
- Controlled temperature and pressure conditions
- Purification techniques such as chromatography
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethoxyphenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that lead to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dimethoxyphenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione: shares structural similarities with other pyrrolidine derivatives and beta-carboline compounds.
Uniqueness
- The unique combination of the 2,4-dimethoxyphenyl and beta-carboline moieties in this compound may confer distinct biological activities or chemical properties that differentiate it from other similar compounds.
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications in various scientific fields
Properties
Molecular Formula |
C23H23N3O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H23N3O4/c1-29-14-7-8-19(21(11-14)30-2)26-22(27)12-20(23(26)28)25-10-9-16-15-5-3-4-6-17(15)24-18(16)13-25/h3-8,11,20,24H,9-10,12-13H2,1-2H3 |
InChI Key |
SUXXDRKFFNDTOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=CC=CC=C45)OC |
Origin of Product |
United States |
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